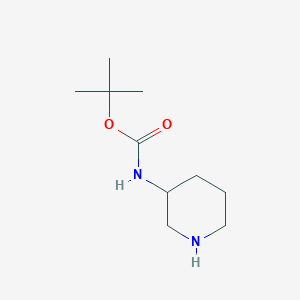

3-Boc-aminopiperidine

Descripción general

Descripción

“3-Boc-aminopiperidine” is also known as “®-3-tert-Butoxycarbonylaminopiperidine” or "tert-Butyl ®-piperidin-3-ylcarbamate" . It is an organic synthesis intermediate and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of both enantiomers of 3-amino-1-Boc-piperidine can be achieved by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . The reaction conditions are mild, safe, reliable, excellent in process stability, low in energy consumption, high in yield, green, and environment-protective .

Molecular Structure Analysis

The empirical formula of “3-Boc-aminopiperidine” is C10H20N2O2 . Its molecular weight is 200.28 .

Chemical Reactions Analysis

The preparation method of “®-3-Boc-aminopiperidine” includes several steps: chiral resolution with R-phenylethylamine, acid-amide condensation reaction, Hofmann degradation reaction, protection with di-tert-butyl dicarbonate, and a hydrogenation and Cbz-removal reaction .

Physical And Chemical Properties Analysis

“3-Boc-aminopiperidine” is a solid substance . Its melting point is between 116-121 °C . It should be stored at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

- Researchers have successfully synthesized both enantiomers of 3-amino-1-Boc-piperidine by aminating the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB). The reaction involves isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor .

- ®-3-(Boc-amino)piperidine finds applications as an organic synthesis intermediate and pharmaceutical intermediate. It is used in laboratory organic synthesis processes and chemical pharmaceutical research and development .

- (S)-3-(Boc-amino)piperidine is employed as an intermediate for pigments. Its role in pigment synthesis highlights its versatility in various chemical processes .

- Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successful in converting N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine . These derivatives are obtained in up to 54% isolated yield .

- 3-aminopiperidine-based peptide analogues exhibit inhibitory effects on papain, making them relevant for enzyme inhibition studies .

Asymmetric Synthesis of Chiral Amines

Organic Synthesis and Pharmaceutical Intermediates

Pigment Intermediates

Multi-Enzyme Cascades for Aminopiperidine Derivatives

Inhibition of Papain Enzyme

Fragment-Based Drug Discovery

Mecanismo De Acción

Target of Action

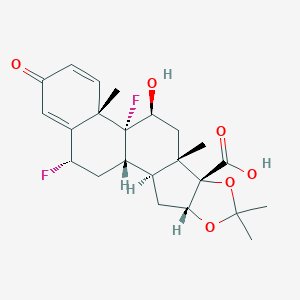

It is known to be an important intermediate in the synthesis of liraglutide and alogliptin benzoate, which are used for the treatment of type 2 diabetes . These drugs target the glucagon-like peptide-1 (GLP-1) receptor and dipeptidyl peptidase-4 (DPP-4) respectively, suggesting that 3-Boc-aminopiperidine may interact with these targets or related biochemical pathways.

Biochemical Pathways

3-Boc-aminopiperidine is involved in the synthesis of drugs that affect the incretin pathway . This pathway is responsible for enhancing insulin secretion in response to meals. Incretin-based drugs like liraglutide and alogliptin benzoate enhance this pathway, leading to improved blood glucose control in patients with type 2 diabetes.

Result of Action

As an intermediate in the synthesis of liraglutide and alogliptin benzoate, 3-Boc-aminopiperidine contributes to the therapeutic effects of these drugs . These include enhanced insulin secretion, improved blood glucose control, and potential weight loss in patients with type 2 diabetes.

Action Environment

The action of 3-Boc-aminopiperidine is likely influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect its stability, reactivity, and overall efficacy as an intermediate in drug synthesis.

Safety and Hazards

“3-Boc-aminopiperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Direcciones Futuras

“3-Boc-aminopiperidine” is a valuable intermediate for the production of a large number of bioactive compounds with pharmacological properties . Its synthesis method is suitable for industrial production due to its mild reaction conditions, safety, reliability, excellent process stability, low energy consumption, high yield, and environmental friendliness .

Propiedades

IUPAC Name |

tert-butyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401088 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminopiperidine | |

CAS RN |

172603-05-3 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-AMINO)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?

A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]

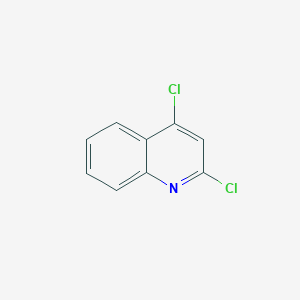

Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?

A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]

Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?

A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []

Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?

A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)